2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone
Overview
Description
2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The structure of this compound includes a pyrrolo[2,3-b]pyridine core with a chloro substituent and an ethanone group, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pexidartinib, are known to inhibit multiple receptor tyrosine kinases including colony-stimulating factor-1 receptor (csf-1r), c-kit proto-oncogene proteins (c-kit), and fms-like tyrosine kinase-3 (flt-3) .
Mode of Action
Based on its structural similarity to other pyrrolopyridine derivatives, it may interact with its targets through hydrogen bonding .
Biochemical Pathways
Similar compounds have been shown to impact pathways related to cell proliferation and survival, potentially through their inhibition of key tyrosine kinases .
Result of Action
Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in certain cell types .
Biochemical Analysis
Biochemical Properties
2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been observed to interact with enzymes such as fibroblast growth factor receptors (FGFRs), which are crucial in cell signaling pathways . The compound’s interaction with FGFRs involves binding to the receptor’s active site, thereby inhibiting its activity and affecting downstream signaling pathways. This interaction is essential in understanding the compound’s potential therapeutic applications, especially in cancer treatment where FGFR signaling is often dysregulated.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of cancer cells by interfering with the FGFR signaling pathway . This inhibition leads to reduced cell growth and induction of apoptosis in cancer cells, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of FGFRs, leading to the inhibition of receptor activity . This binding prevents the phosphorylation of downstream signaling molecules, thereby disrupting the signaling cascade that promotes cell proliferation and survival. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins involved in cell growth and differentiation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged inhibition of target enzymes and sustained cellular effects . Degradation of the compound over time can lead to reduced efficacy and the need for repeated dosing to maintain its biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to non-target tissues and organs. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways that influence its activity and efficacy. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, thereby influencing the compound’s overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects on target enzymes and proteins.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . This localization allows the compound to interact with its target enzymes and proteins more effectively, thereby enhancing its biological activity.
Preparation Methods
The synthesis of 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through cyclization reactions involving suitable precursors such as pyridine derivatives and amines.
Introduction of the chloro substituent: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can be employed to introduce the chloro group at the desired position.
Attachment of the ethanone group: This step often involves acylation reactions using acyl chlorides or anhydrides in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, leading to the formation of various derivatives depending on the nucleophile used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a lead compound for the development of new therapeutic agents targeting specific biological pathways or receptors.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone can be compared with other pyrrolopyridine derivatives, such as:
5-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the ethanone group.
1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: Contains a carboxylic acid group instead of the ethanone group.
1H-pyrrolo[2,3-b]pyridine-3-amine: Contains an amine group instead of the ethanone group.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-4-8(13)7-5-12-9-6(7)2-1-3-11-9/h1-3,5H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGALXXOVJMEHOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)CCl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509624 | |
Record name | 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83393-47-9 | |
Record name | 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83393-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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